2,5-Dimethylhepta-1,3,5-triene
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Overview
Description
2,5-Dimethylhepta-1,3,5-triene is an organic compound with the molecular formula C9H14. It is a conjugated diene, meaning it has alternating double and single bonds between carbon atoms. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhepta-1,3,5-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethylhepta-1,3,5-triyne. This reaction is carried out under controlled conditions using a palladium catalyst on carbon (Pd/C) and hydrogen gas. The reaction is carefully monitored to ensure selective hydrogenation, avoiding over-reduction to alkanes .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often use similar catalysts and reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhepta-1,3,5-triene undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form diols or carboxylic acids, depending on the reaction conditions.
Cycloaddition: The compound participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Cycloaddition: Dienophiles such as maleic anhydride under thermal conditions.
Major Products:
Halogenation: 2,5-Dibromo-2,5-dimethylheptane.
Oxidation: 2,5-Dimethylheptane-1,3,5-triol or 2,5-dimethylheptanoic acid.
Cycloaddition: Cyclohexene derivatives with various substituents.
Scientific Research Applications
2,5-Dimethylhepta-1,3,5-triene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhepta-1,3,5-triene in chemical reactions involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. The compound’s conjugated system allows for resonance stabilization of intermediates, facilitating various addition and cycloaddition reactions . In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
1,6-Dimethylhepta-1,3,5-triene: Another conjugated diene with similar reactivity but different substitution patterns.
2,4-Hexadiene: A simpler conjugated diene used in similar types of reactions.
2,5-Dimethyl-2,4-hexadiene: A structurally related compound with different reactivity due to the position of double bonds.
Uniqueness: 2,5-Dimethylhepta-1,3,5-triene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its conjugated system provides a versatile platform for various synthetic applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
88001-26-7 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2,5-dimethylhepta-1,3,5-triene |
InChI |
InChI=1S/C9H14/c1-5-9(4)7-6-8(2)3/h5-7H,2H2,1,3-4H3 |
InChI Key |
COQXDMOQOGUJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=CC(=C)C |
Origin of Product |
United States |
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